(R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a unique structure that includes a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
In an industrial setting, the production of ®-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like Pd/C or Raney nickel under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Fully saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
®-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
(S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different stereochemistry.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one: The corresponding ketone.
1,2,3,4-Tetrahydronaphthalen-1-amine: The parent compound without the methyl group.
Uniqueness
®-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCTECSUWUSJF-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@H]2N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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